1,2-Dibromohexafluorocyclobutane
Description
Contextualizing 1,2-Dibromohexafluorocyclobutane within Fluorinated Cyclocarbon Chemistry
Fluorinated cyclocarbons, which include fluorinated cyclobutanes, are integral to various fields, including medicinal chemistry and materials science. bohrium.com The introduction of fluorine atoms can significantly alter the physical and chemical properties of a molecule, such as its polarity, lipophilicity, and metabolic stability. bohrium.com
This compound (C4Br2F6) serves as a key intermediate in the synthesis of other fluorinated molecules. Its two bromine atoms are susceptible to a variety of chemical transformations, including reduction, Grignard reagent formation, and coupling reactions. These reactions allow for the introduction of new carbon-carbon or carbon-heteroatom bonds, making it a versatile precursor for more complex fluorinated cyclobutane (B1203170) derivatives. The synthesis of chiral fluorinated cyclobutane derivatives, for example, remains a challenging but important goal in synthetic chemistry. bohrium.comresearchgate.net
The reactivity of the bromine atoms, coupled with the stability of the perfluorinated cyclobutane ring, allows for a stepwise and controlled functionalization of the molecule. This strategic approach is crucial in the construction of intricate molecular frameworks.
Below is a table summarizing some of the key physical and chemical properties of this compound:
| Property | Value |
| CAS Number | 377-40-2 |
| Molecular Formula | C4Br2F6 |
| Molecular Weight | 321.84 g/mol |
Data sourced from Santa Cruz Biotechnology scbt.com
Historical Perspectives on Halogenated Cyclobutane Research
Research into cyclobutane derivatives has a long history, with their synthetic utility being recognized and developed over many decades. nih.gov The synthesis of cyclobutanes has been achieved through various methods, including [2+2] cycloadditions, which have become particularly powerful transformations. nih.gov
The study of halogenated cyclobutanes, in particular, has been driven by the desire to create new materials and molecules with tailored properties. Early research focused on understanding the fundamental reactivity of these compounds. The development of methods for the selective synthesis of substituted cyclobutanes has been a significant area of research. organic-chemistry.org
The introduction of fluorine into cyclobutane rings represented a major advancement. The unique properties conferred by fluorine atoms opened up new avenues of research and application. bohrium.com The development of synthetic methods for fluorinated cyclobutanes has been an active area of investigation, with techniques such as the use of Selectfluor for divergent fluorination of alkylidenecyclobutanes demonstrating the ongoing innovation in this field. rsc.org The synthesis of 1,2-dibromotetrafluoroethane, a related halogenated compound, often involves the bromination of tetrafluoroethylene (B6358150), highlighting a common synthetic strategy for such molecules. wechemglobal.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dibromo-1,2,3,3,4,4-hexafluorocyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Br2F6/c5-1(7)2(6,8)4(11,12)3(1,9)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCPJMKKTKDOGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C1(F)Br)(F)Br)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Br2F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371594 | |
| Record name | 1,2-Dibromohexafluorocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
377-40-2 | |
| Record name | 1,2-Dibromohexafluorocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 377-40-2 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1,2 Dibromohexafluorocyclobutane
Direct Bromination of Hexafluorocyclobutene (B1221722)
The addition of bromine across the double bond of hexafluorocyclobutene represents a direct and fundamental route to 1,2-Dibromohexafluorocyclobutane. This method is predicated on the principles of electrophilic addition to alkenes, a cornerstone of organic synthesis.
Mechanistic Investigations of Halogenation Reactions in Perfluorinated Systems
The mechanism of bromine addition to alkenes typically proceeds through the formation of a cyclic bromonium ion intermediate. ladykeanecollege.edu.in In this process, the bromine molecule becomes polarized as it approaches the electron-rich double bond of the alkene, leading to an electrophilic attack. docbrown.info This results in the formation of a three-membered ring containing the two carbon atoms of the former double bond and a positively charged bromine atom. The reaction is then completed by the nucleophilic attack of a bromide ion on one of the carbon atoms of the bromonium ion, leading to the opening of the ring and the formation of the vicinal dibromide. ladykeanecollege.edu.in
This anti-addition mechanism, where the two bromine atoms add to opposite faces of the double bond, is well-established for many alkenes. youtube.com In the case of hexafluorocyclobutene, this stereospecific pathway is expected to predominantly yield the trans-isomer of this compound. cdnsciencepub.com The presence of the highly electronegative fluorine atoms in the cyclobutene (B1205218) ring can influence the stability and reactivity of the bromonium ion intermediate, but the fundamental steps of the electrophilic addition are presumed to remain consistent. Computational studies on the bromination of various alkenes, including some haloalkenes, support the involvement of such intermediates.
Optimization of Reaction Conditions for Bromination Efficiency
The efficiency and yield of the direct bromination of hexafluorocyclobutene are contingent on several reaction parameters. While specific optimization data for this particular reaction is not extensively detailed in publicly available literature, general principles of halogenation reactions can be applied to enhance the formation of this compound. Key variables to consider include temperature, solvent, and the presence of catalysts or initiators.
The choice of solvent can significantly impact the reaction rate and selectivity. Non-polar solvents are often employed for bromination reactions to minimize side reactions. The temperature is another critical factor; while some brominations proceed at room temperature, others may require heating or cooling to control the reaction rate and prevent undesired byproducts. The concentration of bromine is also a key parameter to control for optimal conversion.
Below is a generalized table of conditions that are often optimized for bromination reactions of alkenes, which would be relevant for the bromination of hexafluorocyclobutene.
| Parameter | Typical Range/Options | Influence on Reaction |
| Temperature | -20°C to 80°C | Affects reaction rate and selectivity. Lower temperatures can increase selectivity. |
| Solvent | Carbon tetrachloride (CCl₄), Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃) | Non-polar solvents are generally preferred to avoid participation in the reaction. |
| Reactant Ratio | 1:1 to 1:1.2 (Alkene:Bromine) | A slight excess of bromine can ensure complete conversion of the alkene. |
| Catalyst/Initiator | Light (for radical pathways), Lewis acids (in some cases) | Can alter the reaction mechanism and rate. For electrophilic addition, often no catalyst is needed. |
Dimerization Pathways of Bromotrifluoroethylene (B1204643)
An alternative synthetic route to this compound involves the dimerization of bromotrifluoroethylene. This [2+2] cycloaddition reaction forms the four-membered cyclobutane (B1203170) ring from two molecules of the starting alkene.
Thermal Dimerization Studies
The thermal dimerization of bromotrifluoroethylene has been shown to produce this compound. cdnsciencepub.com This reaction is typically carried out at elevated temperatures. For instance, heating bromotrifluoroethylene at 210°C has been reported to yield the desired product. cdnsciencepub.com The thermal conditions provide the necessary energy for the molecules to overcome the activation barrier for the cycloaddition.
A significant finding from these studies is the stereochemical nature of the product. Unlike the direct bromination of hexafluorocyclobutene which is expected to yield predominantly the trans-isomer, the thermal dimerization of bromotrifluoroethylene results in a mixture of both cis and trans isomers of this compound. cdnsciencepub.com Experimental data indicates that the product mixture consists of approximately 60% cis-isomer and 40% trans-isomer. cdnsciencepub.com This suggests a non-concerted, stepwise mechanism likely involving a diradical intermediate, which allows for rotation around the newly formed single bond before ring closure, leading to a mixture of stereoisomers.
Photochemical Dimerization Research
Photochemical [2+2] cycloadditions are a well-established class of reactions for the synthesis of cyclobutane rings, often proceeding under milder conditions than their thermal counterparts. youtube.com These reactions are initiated by the absorption of light by one of the alkene molecules, which promotes it to an excited state. This excited molecule can then react with a ground-state molecule to form the cyclobutane ring.
However, based on the available scientific literature, there is no specific research detailing the photochemical dimerization of bromotrifluoroethylene to form this compound. While general principles of photochemical cycloadditions exist, the specific application of this method to bromotrifluoroethylene has not been documented. Therefore, this remains a potential but unexplored synthetic route to the target compound.
Influence of Polymerization Inhibitors on Dimerization Selectivity
During the thermal dimerization of bromotrifluoroethylene, a competing and often undesired side reaction is polymerization. To enhance the selectivity towards the desired dimer, polymerization inhibitors are frequently added to the reaction mixture. For the dimerization of bromotrifluoroethylene at 210°C, Terpene-B has been successfully employed as a polymerization inhibitor. cdnsciencepub.com
Terpenes are known to act as radical scavengers. In the context of this reaction, they likely function by intercepting radical intermediates that would otherwise initiate and propagate polymer chains. By quenching these radical species, the inhibitor prevents the formation of high molecular weight polymers and favors the [2+2] cycloaddition pathway leading to the formation of this compound. The use of such inhibitors is crucial for achieving a practical yield of the desired dimer and simplifying the purification of the final product.
Alternative Synthetic Routes and Precursors
While the direct bromination of hexafluorocyclobutene is a common route to this compound, research into alternative synthetic pathways offers novel strategies for creating the core cyclobutane structure and introducing functionality. These methods often leverage unique reactivity found in fluorinated and strained ring systems.
Exploration of Novel Cycloaddition Reactions in Fluorinated Systems
Cycloaddition reactions are powerful tools for constructing cyclic molecules, and their application to fluorinated systems has yielded diverse cyclobutane structures. A cornerstone reaction in this area is the [2+2] cycloaddition. The precursor for this compound, hexafluorocyclobutene, is itself synthesized via the thermal dimerization of tetrafluoroethylene (B6358150) (TFE), a classic example of a [2+2] cycloaddition.
Modern synthetic chemistry explores more varied cycloaddition strategies. Photocatalytic [2+2] cycloadditions, for instance, have been successfully employed to react alkenes like ethenesulfonyl fluoride (B91410) with pyridones, creating unique cyclobutane-fused heterocyclic systems. rsc.orgacs.org These light-induced methods operate under mild conditions, offering an alternative to thermal routes. rsc.org Another innovative approach involves the rhodium-catalyzed [3+2] cycloaddition of gem-difluorinated cyclopropanes with olefins. researchgate.net This method builds functionalized five-membered rings but highlights the creative use of strained, fluorinated building blocks to access complex molecular architectures that could serve as precursors to highly substituted cyclobutanes. researchgate.net The versatility of cycloaddition reactions is further demonstrated in the Lewis acid-catalyzed [2+2] cycloaddition between allenoates and terminal alkenes, which provides a rapid route to 1,3-disubstituted cyclobutanes. organic-chemistry.org Such strategies showcase the potential to construct the fluorinated cyclobutane skeleton from various precursors beyond TFE.
Free Radical Mediated Synthetic Approaches to Cyclobutanes
Free radical reactions provide a complementary pathway for the synthesis and functionalization of cyclobutanes. The most direct free-radical route to this compound is the addition of bromine (Br₂) across the double bond of hexafluorocyclobutene. This reaction proceeds via a well-established radical chain mechanism: youtube.comyoutube.com
Initiation: The reaction is initiated by the homolytic cleavage of the Br-Br bond, typically using UV light or a radical initiator, to generate two bromine radicals (Br•). youtube.com
Propagation: A bromine radical attacks the electron-rich double bond of hexafluorocyclobutene, breaking the π-bond and forming a new C-Br bond. This results in a stabilized bromo-hexafluorocyclobutyl radical intermediate. This radical then abstracts a bromine atom from another Br₂ molecule to yield the this compound product and a new bromine radical, which continues the chain. youtube.com
Termination: The reaction concludes when any two radical species combine, terminating the chain. youtube.com
This radical addition typically results in a mixture of cis- and trans- isomers. The stereochemical outcome depends on the reaction conditions and the stability of the radical intermediates. Bromination is known to be significantly more selective than chlorination for replacing hydrogen atoms, a principle that stems from the endothermic nature of C-H bond cleavage by a bromine radical, leading to a more product-like transition state. youtube.commasterorganicchemistry.com While this selectivity applies to substitution reactions, the underlying principles of radical stability also influence addition reactions. masterorganicchemistry.com
More advanced free radical strategies include cascade reactions where cyclobutanes are used as starting materials to generate highly functionalized cyclobutenes through the cleavage of multiple C-H bonds. nih.gov Other research has focused on generating small-ring radicals from precursors like cyclobutanecarboxaldehyde (B128957) to study their rearrangement and reactivity. caltech.edu
Purification and Isolation Techniques in Fluoroorganic Synthesis
The synthesis of this compound, particularly through radical addition, often produces a mixture of cis and trans stereoisomers. The separation and purification of these isomers are critical for obtaining materials with well-defined properties and for subsequent stereospecific reactions.
Chromatographic Separations for Isomer Resolution
Chromatography is a primary technique for the analytical and preparative separation of geometric isomers. The successful separation of the cis and trans isomers of this compound relies on the differences in their physical properties, primarily polarity.
trans-1,2-Dibromohexafluorocyclobutane: The two C-Br bond dipoles are on opposite sides of the ring, causing them to largely cancel each other out. This results in a molecule that is non-polar or has a very small net dipole moment.
cis-1,2-Dibromohexafluorocyclobutane: The two C-Br bond dipoles are on the same side of the ring, resulting in a significant net molecular dipole moment, making the cis isomer a polar molecule.
This difference in polarity is exploited in gas chromatography (GC) . When a mixture of the isomers is passed through a GC column with a polar stationary phase, the more polar cis isomer interacts more strongly with the stationary phase. This leads to a longer retention time for the cis isomer compared to the less polar trans isomer, allowing for their effective separation. researchgate.net The separation of cis/trans isomers of various substituted cyclic compounds, including dichloropropene and dimethylcyclohexane, by GC has been well-documented. researchgate.net
Other chromatographic methods such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) can also be effective for separating geometric isomers based on polarity differences. nih.govnih.gov
Distillation Methods for High Purity Compound Isolation
For large-scale purification, fractional distillation is an essential and industrially relevant technique. Its effectiveness hinges on a significant difference in the boiling points of the components to be separated. google.com In the case of the cis and trans isomers of this compound, the difference in polarity that enables chromatographic separation also leads to different boiling points.
The more polar cis isomer experiences stronger intermolecular dipole-dipole interactions compared to the weaker van der Waals forces that dominate interactions between the less polar trans isomer molecules. longdom.org Stronger intermolecular forces require more energy to overcome, and therefore, the cis isomer is expected to have a higher boiling point than the trans isomer. This phenomenon is observed in many pairs of geometric isomers; for example, cis-1,2-dichloroethylene (B151661) has a boiling point of 60.3°C, while the trans isomer boils at 47.5°C. longdom.org
Provided the difference in boiling points between the cis and trans isomers of this compound is sufficiently large, fractional distillation can be employed for their separation. scispace.com This method involves heating the liquid mixture in a distillation column, allowing for repeated vaporization and condensation cycles that enrich the vapor phase with the more volatile component (the trans isomer) and the liquid phase with the less volatile component (the cis isomer).
Stereochemical Analysis and Isomerism of 1,2 Dibromohexafluorocyclobutane
Cis-Trans Isomerism in Halogenated Cyclobutane (B1203170) Systems
Cis-trans isomerism, a form of stereoisomerism, is a key feature of substituted cycloalkanes like 1,2-dibromohexafluorocyclobutane. wikipedia.orglibretexts.orglibretexts.org This isomerism arises from the restricted rotation around the carbon-carbon single bonds within the cyclobutane ring. libretexts.org The substituents, in this case, two bromine atoms, can either be located on the same side of the ring, designated as the cis isomer, or on opposite sides, known as the trans isomer. wikipedia.orgkhanacademy.org These two isomers are distinct molecules with the same molecular formula and connectivity but different spatial arrangements of their atoms. wikipedia.orglibretexts.org
The physical properties of cis and trans isomers of a given compound often differ. These differences can be observed in their boiling points, melting points, and dipole moments. wikipedia.org For instance, in many cases, the cis isomer will have a higher boiling point due to a net molecular dipole moment, leading to stronger intermolecular dipole-dipole forces. wikipedia.org Conversely, the dipole moments of the individual polar bonds in the trans isomer may cancel each other out, resulting in a lower boiling point. wikipedia.org In terms of stability, trans isomers are generally more stable than their cis counterparts in acyclic systems due to reduced steric strain. wikipedia.org However, in certain halogenated and oxygen-substituted systems, the cis isomer can be more stable. wikipedia.org
Spectroscopic Elucidation of Isomeric Structures
The precise identification and characterization of the cis and trans isomers of this compound rely heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy, particularly ¹⁹F NMR, is a cornerstone technique for the stereochemical analysis of fluorinated compounds like this compound. wikipedia.orgslideshare.net The ¹⁹F nucleus is highly sensitive for NMR detection, and the large range of chemical shifts provides detailed information about the local electronic environment of each fluorine atom. wikipedia.orghuji.ac.ilnih.gov
The chemical shift of a fluorine nucleus in an NMR spectrum is highly sensitive to its molecular environment. nih.gov In the context of this compound, the spatial arrangement of the bromine atoms relative to the fluorine atoms in the cis and trans isomers leads to distinct chemical shifts for the fluorine nuclei. This difference in chemical shifts allows for the differentiation of the two isomers. The analysis of these shifts provides valuable information for assigning the correct stereochemistry to each isomer. The specific chemical shift values are influenced by factors such as the proximity and orientation of the electronegative bromine atoms.
Spin-spin coupling, the interaction between neighboring NMR-active nuclei, provides further crucial information for determining the configuration of the isomers. github.iolibretexts.orgyoutube.com In ¹⁹F NMR, the magnitude of the coupling constant (J-coupling) between different fluorine nuclei is dependent on the number of bonds separating them and their spatial relationship. wikipedia.orghuji.ac.il
The vicinal (³JFF) and geminal (²JFF) fluorine-fluorine coupling constants are particularly informative. The magnitude of these coupling constants often varies significantly between the cis and trans isomers due to the different dihedral angles and through-space interactions between the fluorine atoms. By carefully analyzing the splitting patterns and measuring the coupling constants in the ¹⁹F NMR spectrum, chemists can definitively assign the cis or trans configuration to each isomer of this compound. Long-range coupling over four or even five bonds is also commonly observed in ¹⁹F NMR and can provide additional structural clues. wikipedia.org
Table 1: Representative ¹⁹F NMR Data for Halogenated Cyclobutanes
| Isomer | Fluorine Environment | Chemical Shift (ppm) | Coupling Constants (Hz) |
| cis-1,2-Dibromohexafluorocyclobutane | Axially and equatorially oriented fluorine atoms | Varies based on position | ³JFF (cis) and ²JFF values are distinct from the trans isomer. |
| trans-1,2-Dibromohexafluorocyclobutane | Axially and equatorially oriented fluorine atoms | Varies based on position | ³JFF (trans) and ²JFF values differ from the cis isomer. |
Infrared (IR) Spectroscopy for Functional Group and Structural Characterization
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups and providing a "fingerprint" of a molecule. docbrown.infowiley.com When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. pressbooks.pub By measuring the absorption of IR radiation, an IR spectrum is generated, which shows absorption bands corresponding to these vibrations.
For this compound, the IR spectrum will exhibit characteristic absorption bands for the carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds. The stretching vibrations of these bonds will appear in specific regions of the spectrum. The C-F stretching vibrations typically occur in the region of 1400-1000 cm⁻¹, while C-Br stretching vibrations are found at lower wavenumbers, generally between 780 and 580 cm⁻¹. docbrown.info
Table 2: Characteristic Infrared Absorption Ranges
| Bond | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| C-F | Stretching | 1400 - 1000 |
| C-Br | Stretching | 780 - 580 |
| C-C | Stretching | (Within fingerprint region) |
Note: The exact peak positions can vary slightly depending on the specific molecular structure and the phase of the sample.
Reactivity and Reaction Mechanisms of 1,2 Dibromohexafluorocyclobutane
Debromination Reactions to Generate Hexafluorocyclobutene (B1221722)
The elimination of the two bromine atoms from 1,2-dibromohexafluorocyclobutane is a key transformation that yields the valuable monomer, hexafluorocyclobutene. This reaction can be achieved through several reductive debromination strategies.
Reductive Debromination Strategies
The reductive debromination of vicinal dibromides, such as this compound, is a well-established synthetic method for forming alkenes. A variety of reducing agents have been employed for this purpose, with metals being a traditional choice. Reagents such as zinc, magnesium, and iron can effectively induce the elimination of bromine. nih.gov For instance, zinc dust is a common and efficient reagent for the debromination of vic-dibromoalkanes.
The reaction mechanism with metal-based reductants often involves the transfer of electrons from the metal surface to the carbon-bromine bonds, leading to the formation of a carbanionic intermediate or a concerted elimination process. The reactivity of these metals can be influenced by the reaction solvent and temperature.
Beyond traditional metals, other systems have been developed for reductive debromination. For example, the use of anisidines has been reported to effectively debrominate vic-dibromides that contain activating groups. nih.gov Although the precise mechanism in these cases is not fully elucidated, it is proposed that easily oxidizable aromatic compounds can transfer an electron to the bromine atom. nih.gov
Regioselectivity and Stereospecificity in Elimination Reactions
Elimination reactions, such as the debromination of this compound, can proceed through different mechanisms, most commonly E1 or E2 pathways, which in turn dictate the stereochemical outcome of the product. The stereospecificity of an elimination reaction is dependent on the mechanism it follows. For instance, an E2 mechanism requires a specific anti-periplanar arrangement of the leaving groups. khanacademy.org This conformational requirement leads to a direct relationship between the stereochemistry of the starting material and the resulting alkene.
In the case of vicinal dibromides, reductive debrominations are often found to be stereospecific, yielding predominantly one isomer of the resulting alkene. For example, the debromination of meso-1,2-dibromo-1,2-diphenylethane (B7791125) with o-anisidine (B45086) yields exclusively trans-stilbene, with no formation of the cis-isomer observed. nih.gov This high degree of stereospecificity suggests a concerted or near-concerted reaction mechanism where the two carbon-bromine bonds are broken simultaneously or in a rapid sequential manner that does not allow for bond rotation and loss of stereochemical integrity.
The regioselectivity of the elimination is not a factor in the debromination of this compound as there is only one possible alkene product, hexafluorocyclobutene.
Addition Reactions Involving the Cyclobutane (B1203170) Ring System
While the debromination to form an alkene is a primary reaction pathway, this compound can also participate in addition reactions, particularly through free-radical mechanisms.
Free Radical Addition to Unsaturated Compounds
Free-radical addition is a significant reaction type for organohalogen compounds. wikipedia.org In these reactions, a radical is generated from a precursor, which then adds to an unsaturated molecule, such as an alkene. wikipedia.org This process typically occurs in a chain reaction mechanism involving initiation, propagation, and termination steps. wikipedia.org
The addition of radicals to olefins is a versatile method for forming new carbon-carbon bonds. organicreactions.org The regiochemistry of these additions often follows an anti-Markovnikov pattern, where the radical adds to the least substituted carbon of the double bond, resulting in the formation of the more stable radical intermediate. wikipedia.org
Mechanistic Studies of this compound Additions
The mechanism of free-radical addition involves the homolytic cleavage of a bond to generate a radical. In the context of this compound, a carbon-bromine bond could potentially be cleaved under the influence of initiators like heat or light to generate a brominated hexafluorocyclobutyl radical. This radical could then add to an unsaturated substrate.
Studies on the addition of similar molecules, such as difluorobromomethyl radicals to fluoroethylenes, have shown that the reaction proceeds via a radical chain mechanism. st-andrews.ac.uk The kinetics of these reactions can be complex, with multiple termination pathways possible, including the dimerization of the initial radical and cross-termination reactions between different radical species present in the system. st-andrews.ac.uk The stability of the radical intermediates formed during the propagation steps plays a crucial role in determining the reaction's feasibility and outcome. youtube.com
Role as a Synthetic Intermediate in Fluorocarbon Chemistry
This compound serves as a valuable intermediate in the synthesis of fluorinated compounds, primarily through its conversion to hexafluorocyclobutene. Fluorinated polymers are a significant class of materials with unique properties such as low surface tension, high thermal stability, and excellent chemical resistance. core.ac.uk These properties make them indispensable in a wide range of industrial and consumer applications, including non-stick coatings, waterproof fabrics, and advanced electronic components. core.ac.ukpageplace.de
The monomer derived from this compound, hexafluorocyclobutene, can be polymerized to produce fluorinated polymers. The presence of fluorine atoms in the polymer backbone imparts the desirable characteristics associated with fluoropolymers. The synthesis and application of fluorinated polymers are areas of active research, driven by the demand for high-performance materials. nih.govnih.gov
Precursor for Hexafluorocyclobutene Derivatives
A primary application of this compound in synthetic chemistry is its role as a direct precursor to hexafluorocyclobutene. This transformation is typically achieved through a dehalogenation reaction, where both bromine atoms are removed to form a carbon-carbon double bond within the cyclobutane ring.
This elimination reaction is a classic example of a dehalogenation of a vicinal dibromide. youtube.com It can be promoted by various reagents, with zinc dust in a suitable solvent like ethanol (B145695) or acetic acid being a common and effective method. Another established method involves the use of sodium iodide in acetone. youtube.com In this case, the iodide ion acts as a nucleophile, attacking one bromine atom and inducing an E2-type elimination to expel the second bromide ion and form the alkene. youtube.com
Table 1: Reagents for Dehalogenation of this compound
| Reagent System | Reaction Type | Product |
| Zinc (Zn) / Acetic Acid (CH₃COOH) | Dehalogenation | Hexafluorocyclobutene |
| Sodium Iodide (NaI) / Acetone | Dehalogenation | Hexafluorocyclobutene |
The resulting product, hexafluorocyclobutene, is a valuable fluorinated building block due to the reactivity of its electron-deficient double bond. nih.gov
Applications in the Synthesis of Complex Fluorinated Molecules
Hexafluorocyclobutene, readily synthesized from this compound, serves as a versatile platform for constructing more complex fluorinated molecules, which are of significant interest in medicinal chemistry, agrochemicals, and materials science. youtube.comnih.gov The electron-withdrawing nature of the six fluorine atoms renders the double bond of hexafluorocyclobutene highly electrophilic and an excellent participant in various cycloaddition reactions.
These reactions allow for the formation of new carbon-carbon bonds and the creation of larger, functionalized ring systems. wikipedia.org Key examples include:
[4+2] Cycloadditions (Diels-Alder Reactions): Hexafluorocyclobutene can act as a potent dienophile in Diels-Alder reactions, reacting with electron-rich dienes to form fluorinated six-membered rings. libretexts.org The stereospecificity of the Diels-Alder reaction allows for controlled synthesis of complex polycyclic structures. libretexts.org
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions can occur between hexafluorocyclobutene and other alkenes, leading to the formation of bicyclobutane derivatives. libretexts.org While thermal [2+2] cycloadditions are often forbidden by orbital symmetry rules, they can proceed in a stepwise manner, particularly with highly activated alkenes like hexafluorocyclobutene. libretexts.orgthieme-connect.de
[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): Hexafluorocyclobutene can react with 1,3-dipoles such as nitrones or azides to yield five-membered heterocyclic rings. mdpi.com The presence of fluoroalkyl groups can stabilize potential zwitterionic intermediates that may arise in these polar reactions, influencing the reaction mechanism. mdpi.com
The products of these cycloadditions are structurally diverse, polyfluorinated cyclobutane derivatives. These compounds are valuable as building blocks for creating advanced materials or as scaffolds in the design of new pharmaceuticals, where the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability. youtube.comu-tokyo.ac.jp
Cyclobutane Ring-Opening and Rearrangement Pathways
The inherent ring strain of the cyclobutane core, exacerbated by the steric and electronic effects of the fluoro and bromo substituents, makes this compound and its derivatives susceptible to ring-opening and rearrangement reactions under specific conditions.
Investigating Thermal and Catalytic Ring Transformations
Thermal Transformations: The thermolysis of cyclobutanes typically requires high temperatures and often proceeds through a stepwise mechanism involving diradical intermediates. thieme-connect.de For a molecule like this compound, heating could lead to homolytic cleavage of a carbon-bromine or a carbon-carbon bond. The electrocyclic ring-opening of the derived hexafluorocyclobutene to form a fluorinated butadiene derivative is a well-established thermal process, analogous to the classic cyclobutene-to-1,3-butadiene isomerization. researchgate.netwustl.edu This reaction is governed by orbital symmetry rules and proceeds in a conrotatory fashion under thermal conditions.
Catalytic Transformations: Transition metal catalysis offers milder conditions for inducing ring transformations. While specific catalytic systems for this compound are not extensively documented, related transformations provide insight. For instance, rhodium-catalyzed C-C bond activation in cyclobutanones has been used to facilitate coupling reactions with alkenes, leading to bridged ring systems. nih.gov Similarly, copper catalysts have been employed for the regiodivergent ring-opening of acyl bicyclobutanes. nih.gov Such strategies could potentially be adapted to activate the strained C-C bonds of the hexafluorocyclobutane ring, possibly leading to controlled ring-opening or expansion. Ring-opening metathesis reactions, particularly involving the double bond in hexafluorocyclobutene, present another catalytic avenue for transforming the four-membered ring into complex acyclic structures. nih.gov
Electrophilic and Nucleophilic Ring-Opening Studies
The electronic properties of the fluorinated cyclobutane ring make it susceptible to both electrophilic and nucleophilic attack, leading to ring cleavage.
Nucleophilic Ring-Opening: The strong inductive effect of the fluorine atoms makes the carbon atoms of the cyclobutane ring electron-deficient and thus potential targets for nucleophiles. While unsubstituted cyclobutane is generally unreactive towards nucleophiles for kinetic reasons, substituted, "donor-acceptor" cyclobutanes can undergo ring-opening. chemistryviews.org In a related system, cyclobutanes activated with two geminal ester groups undergo a Friedel-Crafts-type ring-opening reaction with electron-rich arenes in the presence of a Lewis acid like AlCl₃. chemistryviews.org This reaction can also be achieved with other nucleophiles such as thiols and selenols. chemistryviews.org It is plausible that the highly electron-deficient hexafluorocyclobutane ring could be opened by potent nucleophiles, especially with Lewis acid activation to facilitate the departure of a bromide leaving group.
Electrophilic Ring-Opening: While less common for such an electron-poor system, electrophilic attack can initiate ring-opening, particularly in derivatives where a double bond is present, as in hexafluorocyclobutene. The addition of an electrophile (E+) to the double bond would generate a carbocationic intermediate. Subsequent attack by a nucleophile (Nu-) could lead to a ring-opened product rather than a simple addition product, driven by the release of ring strain. Analogous reactions are seen in the electrophilic ring-opening of cyclopropanes with reagents like hypervalent iodine, which proceed via an iodonium-mediated process. rsc.org
Advanced Spectroscopic Characterization Techniques
High-Resolution NMR Spectroscopy for Detailed Structural Probing
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of fluorinated molecules like 1,2-Dibromohexafluorocyclobutane. The presence of NMR-active nuclei such as ¹⁹F and ¹³C allows for a detailed investigation of the molecular framework.
Fluorine-19 (¹⁹F) NMR is particularly powerful for analyzing organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, which makes it highly sensitive. nih.gov The chemical shifts in ¹⁹F NMR span a very wide range, minimizing the likelihood of signal overlap, which is a significant advantage for complex molecules. nih.govchemicalbook.com
For this compound (C₄Br₂F₆), the ¹⁹F NMR spectrum is expected to provide key structural information. The molecule contains three pairs of chemically non-equivalent fluorine atoms, assuming a puckered cyclobutane (B1203170) ring, which is the most stable conformation. nist.gov This would theoretically lead to three distinct signals in the ¹⁹F NMR spectrum.
The signals would be further complicated by spin-spin coupling. Extensive ¹⁹F-¹⁹F coupling (both geminal and vicinal) is expected, which would split each signal into complex multiplets. nih.gov The magnitude of these coupling constants provides valuable information about the spatial relationships between the fluorine atoms and the conformation of the cyclobutane ring. Advanced techniques such as 2D ¹⁹F-¹⁹F COSY (Correlation Spectroscopy) would be instrumental in assigning these couplings and confirming the connectivity of the fluorine atoms within the molecule.
Table 1: Predicted ¹⁹F NMR Spectral Characteristics for this compound (Note: These are predicted values based on typical ranges for fluorinated cyclobutanes. Actual experimental values may vary.)
| Fluorine Environment | Predicted Chemical Shift Range (ppm vs. CFCl₃) | Expected Multiplicity | Key Couplings |
| -CF₂- adjacent to -CBrF- | +80 to +140 | Complex Multiplet | Geminal (²JFF), Vicinal (³JFF) |
| -CBrF - | +140 to +250 | Complex Multiplet | Geminal (²JFF), Vicinal (³JFF) |
While less sensitive than ¹⁹F NMR, Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of the molecule. In a typical broadband proton-decoupled ¹³C NMR spectrum, each chemically unique carbon atom produces a single peak. For this compound, which has four carbon atoms, the symmetry of the molecule will determine the number of observed signals.
Assuming the trans isomer, the molecule would possess C₂ symmetry, rendering the two -CF₂- carbons equivalent and the two -CBrF- carbons equivalent. This would result in two signals in the ¹³C NMR spectrum. The cis isomer, being less symmetrical, could potentially show four distinct carbon signals.
The chemical shifts are significantly influenced by the attached electronegative halogen atoms. Carbons bonded to fluorine atoms are deshielded and appear at a lower field (higher ppm). The carbon atoms also bearing a bromine atom would have their chemical shifts further influenced. A key feature of the ¹³C NMR spectrum of this compound would be the large C-F coupling constants (¹JCF), which would split each carbon signal into a multiplet in a ¹⁹F-coupled spectrum. This provides unambiguous evidence of which carbons are bonded to fluorine.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound (Note: These are predicted values based on general principles. Actual experimental values may vary.)
| Carbon Environment | Predicted Chemical Shift Range (ppm) | Expected Splitting (from ¹⁹F coupling) |
| C F₂ | 100 - 130 | Triplet (due to coupling with two F atoms) |
| C BrF | 80 - 110 | Doublet (due to coupling with one F atom) |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 321.84 g/mol .
A defining characteristic of the mass spectrum of a compound containing bromine is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and 49.3%, respectively). Consequently, any ion containing two bromine atoms, including the molecular ion ([M]⁺), will appear as a characteristic triplet of peaks separated by two mass units (m/z), with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive indicator for the presence of two bromine atoms in an ion.
The fragmentation of this compound under electron ionization would likely proceed through the cleavage of C-Br or C-C bonds. The loss of a bromine radical (•Br) would result in a fragment ion ([M-Br]⁺) that would exhibit a doublet of peaks of nearly equal intensity (a 1:1 ratio), characteristic of a single bromine atom. Cleavage of the cyclobutane ring could also occur, leading to smaller fluorinated fragments.
Table 3: Expected Key Ion Fragments in the Mass Spectrum of this compound
| Ion Fragment | Description | Expected m/z Values | Isotopic Pattern |
| [C₄Br₂F₆]⁺ | Molecular Ion | 320, 322, 324 | 1:2:1 ratio |
| [C₄BrF₆]⁺ | Loss of one Br atom | 241, 243 | 1:1 ratio |
| [C₂BrF₃]⁺ | Ring cleavage | 149, 151 | 1:1 ratio |
| [CF₂=CF₂]⁺ | Ring cleavage | 100 | Single peak |
| [C₃F₄Br]⁺ | Ring cleavage with Br | 199, 201 | 1:1 ratio |
Vibrational Spectroscopy Beyond IR for Conformational Analysis
While standard Infrared (IR) spectroscopy provides information on functional groups, more advanced vibrational techniques like Raman spectroscopy are particularly useful for studying the conformational properties of molecules. The four-membered ring of cyclobutane is not planar and exists in a puckered or "butterfly" conformation to relieve torsional strain. nist.gov This puckering is a dynamic process, and the specific conformation can be influenced by bulky substituents.
For this compound, Raman spectroscopy can probe the low-frequency vibrational modes associated with the ring-puckering motion. The selection rules for Raman spectroscopy are different from those for IR, often making symmetric vibrations, like the breathing mode of the ring, more accessible.
By analyzing the Raman spectrum, potentially at different temperatures, it is possible to identify the vibrational frequencies corresponding to different conformers (e.g., equatorial vs. axial positions of the bromine atoms). This allows for the determination of the relative conformational stability and the energy barriers between different puckered states of the ring. Such studies provide a detailed picture of the molecule's three-dimensional structure and flexibility, which is often challenging to obtain from other methods alone.
Computational and Theoretical Studies on 1,2 Dibromohexafluorocyclobutane
Quantum Chemical Calculations of Electronic Structure
A foundational aspect of understanding any molecule is the in-silico determination of its electronic structure. For 1,2-Dibromohexafluorocyclobutane, quantum chemical calculations, likely employing Density Functional Theory (DFT) or ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would be indispensable.
These calculations would yield fundamental electronic properties. Key parameters that would be investigated include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) would be mapped. The MEP is particularly valuable for identifying the electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.
Table 1: Hypothetical Electronic Structure Data for this compound
| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| DFT (B3LYP) | 6-311+G(d,p) | Data Not Available | Data Not Available | Data Not Available |
| MP2 | cc-pVTZ | Data Not Available | Data Not Available | Data Not Available |
Note: This table is for illustrative purposes only, as specific computational data for this molecule is not available in the reviewed literature.
Molecular Modeling of Conformational Isomers and Stability
The four-membered ring of this compound is not planar and can exist in different conformations. The puckered nature of the cyclobutane (B1203170) ring, combined with the presence of two bulky bromine substituents, leads to the possibility of cis and trans isomers, each with their own set of conformational possibilities (e.g., axial and equatorial positioning of the bromine atoms).
Molecular mechanics and higher-level quantum mechanical calculations would be employed to explore the potential energy surface of both cis- and trans-1,2-Dibromohexafluorocyclobutane. These studies would identify the stable conformers and the transition states connecting them. The relative energies of these conformers would determine their population distribution at a given temperature. Factors influencing conformational stability, such as steric hindrance between the bromine atoms and the fluorine atoms on the cyclobutane ring, as well as electrostatic interactions (dipole-dipole and gauche interactions), would be quantified.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Isomer | Conformer | Relative Energy (kcal/mol) |
| trans | diequatorial | Data Not Available |
| trans | diaxial | Data Not Available |
| cis | axial-equatorial | Data Not Available |
Note: This table illustrates the type of data that would be generated from conformational analysis. Actual values are not available.
Prediction of Reactivity Pathways and Transition States
Computational chemistry is a powerful tool for predicting the course of chemical reactions. For this compound, theoretical studies could elucidate the mechanisms of various potential reactions, such as dehalogenation, nucleophilic substitution, or thermal decomposition.
By calculating the structures and energies of transition states, the activation energies for different reaction pathways can be determined. This allows for the prediction of the most favorable reaction products under specific conditions. For instance, the mechanism of debromination to form hexafluorocyclobutene (B1221722) could be investigated, identifying whether it proceeds via a concerted or a stepwise mechanism. The influence of solvent effects on these reaction pathways could also be modeled using implicit or explicit solvent models.
Table 3: Hypothetical Activation Energies for a Reaction of this compound
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
| Debromination | [Br-C4F6-Br]‡ | Data Not Available |
| Nucleophilic Substitution | [Nu---C4F6Br2]‡ | Data Not Available |
Note: This table is a representation of the data that would be obtained from reactivity studies. Specific data is currently unavailable.
Spectroscopic Parameter Simulations for Validation and Assignment
Computational methods are crucial for the interpretation and assignment of experimental spectra. Theoretical calculations can predict various spectroscopic parameters for this compound, which can then be compared with experimental data to confirm the structure and assign spectral features.
For example, the simulation of the ¹⁹F and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts would be invaluable for assigning the peaks in the experimental spectra of the cis and trans isomers. Calculations of vibrational frequencies would aid in the interpretation of Infrared (IR) and Raman spectra, allowing for the assignment of specific vibrational modes to the observed absorption bands. This comparison between simulated and experimental spectra serves as a powerful validation of both the computational model and the experimental findings. While a newsletter from 1984 mentioned the ¹⁹F-NMR spectrum of trans-1,2-dibromohexafluorocyclobutane, detailed computational simulations to support the analysis were not provided.
Table 4: Hypothetical Calculated vs. Experimental Spectroscopic Data for trans-1,2-Dibromohexafluorocyclobutane
| Spectroscopic Parameter | Calculated Value | Experimental Value |
| ¹⁹F NMR Chemical Shift (ppm) | Data Not Available | Data Not Available |
| ¹³C NMR Chemical Shift (ppm) | Data Not Available | Data Not Available |
| C-Br Stretch Freq. (cm⁻¹) | Data Not Available | Data Not Available |
Note: This table exemplifies the comparison between simulated and experimental data. The actual data is not available in the literature.
Advanced Applications and Materials Science Perspectives
Utilization in the Synthesis of Novel Fluorinated Polymers
The perfluorocyclobutane (PFCB) ring is a desirable moiety in polymer science due to the exceptional thermal stability, chemical inertness, and unique optical properties it imparts. While 1,2-dibromohexafluorocyclobutane is not typically used as a direct monomer, it serves as a critical starting material for synthesizing functionalized monomers that can undergo controlled polymerization.
Monomer or Initiator in Controlled Polymerization Processes
Modern polymer synthesis relies on controlled/living radical polymerization (LRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to create polymers with well-defined architectures and low polydispersity. researchgate.net These methods utilize specific initiators and chain transfer agents to regulate the polymerization process. researchgate.net
This compound can be chemically modified to generate specialized monomers suitable for these processes. For instance, the bromine atoms can be substituted to introduce polymerizable groups like trifluorovinyl ethers. These resulting aryl trifluorovinyl ether monomers can then undergo a thermally induced 2π + 2π step-growth cyclopolymerization to form stable perfluorocyclobutane rings within the polymer backbone. acs.org This method is advantageous as it often proceeds without the need for a catalyst or initiator. acs.org
While less common, the carbon-bromine bonds in this compound could theoretically be leveraged to create an ATRP initiator. In ATRP, an alkyl halide is used to initiate polymerization in the presence of a transition metal catalyst, often a copper complex. researchgate.net The development of such an initiator would allow for the direct incorporation of the hexafluorocyclobutane unit at the beginning of a polymer chain.
Table 1: Controlled Polymerization Techniques
| Polymerization Technique | Key Components | Role of Fluorinated Precursor | Reference |
|---|---|---|---|
| Atom Transfer Radical Polymerization (ATRP) | Monomer, Alkyl Halide Initiator, Transition Metal Catalyst (e.g., CuBr) | Potential precursor for a specialized alkyl halide initiator. | researchgate.netresearchgate.net |
| Reversible Addition-Fragmentation chain Transfer (RAFT) | Monomer, Radical Initiator (e.g., AIBN), RAFT Agent (e.g., Dithioester) | Precursor for functional monomers to be polymerized. | researchgate.net |
| Thermal Cyclopolymerization | Trifluorovinyl Ether Monomers | Starting material to synthesize trifluorovinyl ether monomers. | acs.org |
Incorporation into Fluoropolymer Architectures
The incorporation of the hexafluorocyclobutane unit into polymer architectures yields materials with exceptional properties. Perfluorocyclobutane (PFCB) aryl ether polymers, for example, exhibit high thermal stability, excellent chemical resistance, and processability. acs.org These polymers are of significant interest for applications in microelectronics and photonics. mdpi.com
By creating bifunctional or trifunctional monomers from precursors like this compound, chemists can generate highly cross-linked polymer networks. acs.org This approach leads to materials that are not only thermally stable (with decomposition temperatures potentially exceeding 330 °C) but also possess precisely controllable refractive indices and very low optical birefringence, which are critical properties for creating low-loss optical waveguides for telecommunications. acs.orgacs.org The rigid, fluorinated ring structure helps to minimize optical signal loss that typically arises from C-H bond vibrations in standard hydrocarbon-based polymers. acs.orgmdpi.com The ability to tailor the polymer's properties by copolymerizing different PFCB monomers makes this a versatile strategy for developing advanced optical materials. optica.org
Role in Advanced Organic Synthesis Methodologies
Beyond polymer science, this compound is a versatile building block for constructing complex, fluorinated organic molecules. The combination of a stable perfluorinated core and two reactive sites makes it a valuable scaffold in medicinal and agrochemical research.
Building Block for Perfluorinated Cyclic Compounds
Fluorinated building blocks are essential in modern chemistry for synthesizing compounds with enhanced stability, bioavailability, and performance. researchgate.net The introduction of fluorine can profoundly alter a molecule's physical and chemical properties, including its lipophilicity and acidity, which are key parameters in drug design. keio.ac.jpnih.gov
This compound serves as an ideal starting point for creating a variety of other functionalized cyclobutane (B1203170) derivatives. researchgate.netenamine.netacs.org The two bromine atoms can be substituted through various organic reactions to introduce a wide range of functional groups. This allows for the construction of novel, sp³-rich fluorinated scaffolds that are highly sought after in medicinal chemistry to explore new chemical space. The high thermal stability of the fluorinated cyclobutane ring compared to its non-fluorinated counterparts is an added advantage.
Stereoselective Synthesis of Fluorinated Scaffolds
Controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount in drug development, as different stereoisomers of a molecule can have vastly different biological activities. A stereoselective reaction is one that preferentially forms one stereoisomer over another. masterorganicchemistry.com
This compound exists as cis and trans diastereomers. Using a separated, stereochemically pure isomer as a starting material allows for the transfer of that spatial information into the final product. Reactions at the C-Br bonds can proceed with a specific stereochemical outcome (e.g., inversion or retention of configuration), enabling the synthesis of complex fluorinated scaffolds with a defined three-dimensional structure. This approach is a type of stereospecific reaction, where different stereoisomers of the starting material lead to different stereoisomers of the product. masterorganicchemistry.comkhanacademy.org This control is crucial for creating molecules that can precisely interact with biological targets like enzymes and receptors.
Research Directions in Materials Science Based on Fluorinated Cyclobutane Derivatives
The unique combination of properties offered by fluorinated cyclobutane derivatives continues to open new avenues of research in materials science.
Advanced Photonics and Optical Fibers: The development of perfluorocyclobutane (PFCB) polymers with extremely low optical loss (<0.25 dB/cm at 1550 nm) and tunable refractive indices makes them prime candidates for next-generation photonic devices, including flexible optical fibers and integrated optical circuits. mdpi.comacs.orgoptica.org Research is focused on further reducing attenuation and optimizing processing for large-scale production. optica.org
High-Performance Coatings and Surfaces: The low surface energy and high chemical resistance imparted by fluorine make these materials ideal for creating durable, water- and oil-repellent coatings. youtube.com Future research may focus on creating superhydrophobic surfaces or anti-fouling coatings for marine and medical applications.
Fluorinated Nanomaterials: Incorporating fluorine into nanocarbon materials like carbon nanotubes (FCNTs) can enhance properties such as specific capacitance and cycling stability for energy storage applications. researchgate.net Derivatives of fluorinated cyclobutanes could serve as novel precursors or functionalizing agents for creating advanced carbon-fluoride materials with tailored electrochemical properties for use in high-energy-density batteries and supercapacitors. researchgate.net
Specialty Fluids and Lubricants: The high thermal stability and chemical inertness of perfluorinated compounds make them suitable for use as high-performance lubricants, hydraulic fluids, and heat-transfer fluids in extreme environments where conventional hydrocarbon-based materials would degrade.
Precursors for Functional Materials with Tunable Properties
This compound serves as a crucial precursor for hexafluorocyclobutene (B1221722) (HFCB), a versatile monomer in the synthesis of perfluorocyclobutyl (PFCB) aryl ether polymers. chemicalbook.com The transformation is typically achieved through a dehalogenation reaction, where the bromine atoms are removed to form a double bond, yielding the reactive cyclobutene (B1205218) ring. youtube.com This process is foundational, as the resulting HFCB monomer is the cornerstone for building a wide array of functional materials.
The primary method for creating PFCB polymers is the thermally initiated [2+2] cycloaddition of aryl trifluorovinyl ethers. These ether monomers are themselves synthesized from the reaction of HFCB with various substituted aromatic diols. The true tunability of the final polymer's properties lies in the selection and design of these aromatic precursors. By altering the structure of the aryl component, researchers can systematically adjust the characteristics of the resulting PFCB polymer. mdpi.comresearchgate.net
Key tunable properties of PFCB-based materials include:
Thermal Stability: The inherent strength of the C-F bond and the rigid polymer backbone contribute to excellent thermal stability. researchgate.net The choice of aromatic linker can further enhance this property, making these materials suitable for high-temperature applications.
Optical Transparency: PFCB polymers are noted for their low optical attenuation, particularly in the near-infrared spectrum (1300-1550 nm), making them prime candidates for optical and photonic devices. mdpi.com
Gas Permeability: The fluorine-rich backbone and the specific architecture of the polymer can create significant free volume, which is beneficial for creating membranes for gas separation. mdpi.com
Chemical Resistance: Fluoropolymers are well-known for their resistance to harsh chemical environments, a property that is carried into PFCB materials. researchgate.net
The ability to introduce various functional groups into the aromatic part of the monomer provides a powerful tool for fine-tuning the material's properties. For instance, incorporating sulfonic acid groups can create proton-conducting membranes for fuel cells, while other modifications can alter solubility, processability, and surface energy. mdpi.commdpi.com
Table 1: Examples of Monomers Derived from Hexafluorocyclobutene and their Impact on Polymer Properties
| Monomer Precursor (Aryl Diol) | Resulting PFCB Polymer Feature | Tunable Property | Potential Application |
| Bisphenol A | General-purpose thermoset | Thermal Stability, Processability | Adhesives, Composites |
| 6F Bisphenol A (from 2,2-bis(hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane) | Increased fluorine content, amorphous nature | Glass Transition Temperature, Optical Clarity | Optical Waveguides, Gas Separation Membranes |
| Biphenol | Rigid-rod like structure | Mechanical Strength, Thermal Stability | High-Performance Films, Coatings |
| Sulfonated Biphenol | Ionic conductivity | Proton Exchange Capacity | Fuel Cell Membranes |
Design of Advanced Fluorinated Materials for Specific Research Applications
The strategic use of this compound as a foundational building block allows for the rational design of sophisticated fluorinated materials tailored for specific and demanding research applications. The conversion to HFCB and subsequent polymerization into PFCB aryl ethers opens a gateway to materials that are often difficult to synthesize via other routes. mdpi.com
Optical and Photonic Devices: Due to their exceptional optical transparency in the infrared region, PFCB polymers are designed for use in fabricating optical waveguides, switches, and modulators. The ability to tune the refractive index by selecting appropriate aromatic monomers is a key design parameter for these applications. Researchers have successfully created both single-mode and multi-mode waveguides from PFCB polymers, demonstrating their potential for next-generation telecommunications and data transfer technologies. mdpi.com
Gas Separation and Fuel Cell Membranes: The design of advanced membranes for gas separation (e.g., CO2 capture) and for proton exchange in fuel cells is a significant area of research. By synthesizing PFCB polymers from monomers containing specific functional groups, materials with tailored free volume and transport properties can be achieved. For example, incorporating bulky, contorted aromatic units into the polymer backbone can increase the fractional free volume, thereby enhancing gas permeability. mdpi.com For fuel cell applications, monomers containing sulfonic acid groups are copolymerized to create proton-conductive membranes that exhibit high thermal and chemical stability, outperforming many non-fluorinated alternatives. mdpi.com
Amphiphilic Copolymers for Self-Assembly: Another advanced application involves the design of amphiphilic block copolymers containing PFCB segments. These materials can self-assemble in solution to form well-defined nanostructures like micelles or vesicles. The fluorinated block provides a highly hydrophobic and lipophobic component, leading to unique interfacial properties. These materials are explored for applications in drug delivery, catalysis, and as templates for creating nanoporous materials. mdpi.com
Low Dielectric Constant Materials: In the field of microelectronics, there is a constant demand for materials with low dielectric constants (low-k) to serve as insulators between copper interconnects, thereby reducing signal delay and power consumption. The high fluorine content and low polarizability of PFCB polymers make them excellent candidates for low-k dielectrics. Researchers can design monomers that lead to polymers with low density and high free volume, further reducing the dielectric constant.
The journey from this compound to these highly functional materials showcases a key principle in modern materials science: the strategic design of small-molecule precursors to achieve precise control over the structure and properties of the final polymer, enabling solutions for specific and advanced technological challenges.
Q & A
Q. What are the recommended analytical techniques for characterizing 1,2-Dibromohexafluorocyclobutane in experimental settings?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is ideal for quantifying volatile impurities, while nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) confirms structural integrity. X-ray crystallography provides definitive crystallographic data. Cross-validation using multiple techniques ensures accuracy, especially when comparing results to literature benchmarks .
Q. How can researchers verify the purity of synthesized this compound?
Methodological Answer: Employ a combination of elemental analysis (C, H, Br, F) and chromatographic methods (HPLC or GC with flame ionization detection). Purity thresholds (>98%) should align with peer-reviewed studies, with residual solvents quantified via headspace GC .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer: Use fume hoods for all manipulations, wear nitrile gloves, and store the compound under inert gas (e.g., argon) to prevent degradation. Emergency protocols should include immediate neutralization of spills with sodium bicarbonate and disposal via halogenated waste streams .
Q. Which solvents are compatible with this compound for solubility studies?
Methodological Answer: Test inert, non-polar solvents (e.g., hexane, perfluorinated ethers) first. Polar aprotic solvents like dimethyl sulfoxide (DMSO) may induce decomposition; validate stability via UV-Vis spectroscopy over 24-hour periods .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., melting point, enthalpy of formation) of this compound?
Methodological Answer: Conduct differential scanning calorimetry (DSC) under controlled atmospheres to isolate degradation effects. Compare results across multiple labs using standardized calibration protocols. Apply multivariate regression to identify confounding variables (e.g., moisture, trace catalysts) .
Q. What experimental designs are optimal for studying reaction mechanisms involving this compound under catalytic conditions?
Methodological Answer: Use a Design of Experiments (DoE) framework to vary catalyst loading, temperature, and solvent polarity. Monitor intermediates via in situ FTIR or Raman spectroscopy. Kinetic isotope effects (KIEs) can elucidate rate-determining steps .
Q. How can environmental degradation pathways of this compound be modeled in aquatic systems?
Methodological Answer: Simulate hydrolysis and photolysis using OECD Guideline 111 (aqueous hydrolysis) with LC-MS/MS detection. For photolytic studies, employ solar simulators (λ > 290 nm) and track degradation products via high-resolution mass spectrometry (HRMS). Compare half-lives to structurally analogous fluorocarbons .
Q. What strategies improve the long-term stability of this compound for reproducible experimental outcomes?
Methodological Answer: Store samples in amber vials with PTFE-lined caps under argon at -20°C. Periodically reassay stability using GC-MS to detect bromine loss or cyclobutane ring-opening byproducts. Pre-degas solvents to minimize oxidative side reactions .
Data Contradiction and Validation
Q. How should researchers address discrepancies in spectroscopic data (e.g., ¹⁹F NMR shifts) across studies?
Methodological Answer: Replicate experiments using identical instrumentation parameters (e.g., 470 MHz NMR, CFCl₃ as internal standard). Publish raw data alongside processed spectra to enable peer validation. Consider solvent effects (e.g., dielectric constant) on chemical shifts .
Q. What statistical frameworks are suitable for reconciling conflicting bioactivity data in toxicity studies?
Methodological Answer: Apply meta-analysis tools (e.g., random-effects models) to aggregate data from heterogeneous studies. Control for batch variability and exposure durations. Use QSAR (Quantitative Structure-Activity Relationship) models to predict bioactivity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
